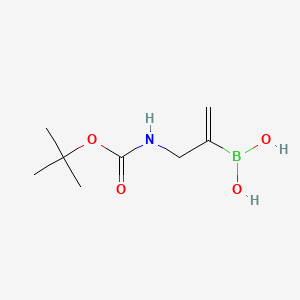
2-(5-Fluoropentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoropentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
The synthesis of 2-(5-Fluoropentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluoropentyl bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
2-(5-Fluoropentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can yield fluoropentyl-substituted boranes.
Substitution: The fluoropentyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include boronic acids, boranes, and substituted dioxaborolanes.
Wissenschaftliche Forschungsanwendungen
2-(5-Fluoropentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boronic esters and acids.
Biology: The compound is studied for its potential as a labeling agent in biological assays due to its unique fluorine atom.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5-Fluoropentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The fluoropentyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of reactions.
Vergleich Mit ähnlichen Verbindungen
2-(5-Fluoropentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds such as:
5-Fluoropentyl-1H-indole-3-carboxamide: Another fluoropentyl-substituted compound with applications in synthetic cannabinoid research.
5-Fluoropentyl-1H-indazole-3-carboxamide: Known for its use in the development of synthetic cannabinoids.
5-Fluoropentyl-1H-indole-3-carbaldehyde: Utilized in the synthesis of various indole derivatives. The uniqueness of this compound lies in its dioxaborolane ring, which imparts distinct chemical properties and reactivity compared to other fluoropentyl-substituted compounds.
Eigenschaften
Molekularformel |
C11H22BFO2 |
|---|---|
Molekulargewicht |
216.10 g/mol |
IUPAC-Name |
2-(5-fluoropentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H22BFO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h5-9H2,1-4H3 |
InChI-Schlüssel |
XSDSRFIFILOAMD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


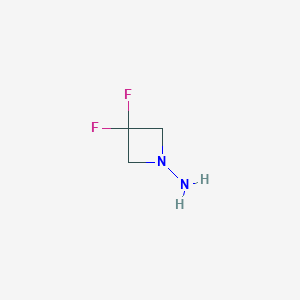


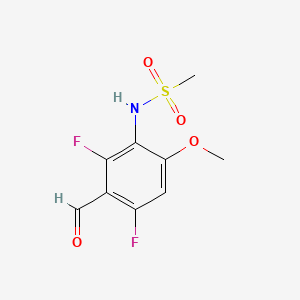
![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
![3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)
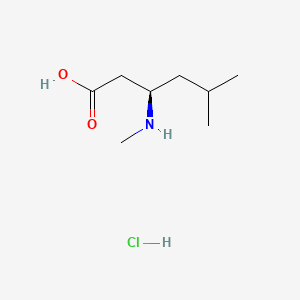
![Glycine, N-[(2R)-2-hydroxy-1-oxopropyl]-, methyl ester (9CI)](/img/structure/B13464086.png)
![Tert-butyl 2-{6-oxo-7-oxa-2,5-diazaspiro[3.4]octan-5-yl}acetate, trifluoroacetic acid](/img/structure/B13464088.png)
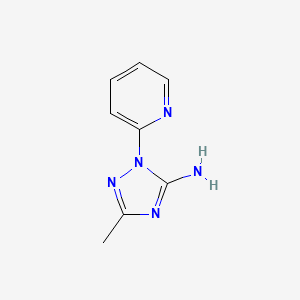
![6-[(5-Bromo-2-methoxyphenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13464092.png)
![6-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B13464097.png)
